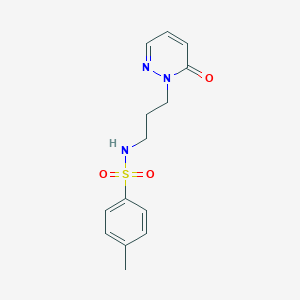
4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H17N3O3S and its molecular weight is 307.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential anti-inflammatory and enzyme-inhibitory activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a benzenesulfonamide core with a 6-oxopyridazine moiety and a propyl side chain. Its molecular formula is C15H19N3O4S, with a molecular weight of approximately 337.4 g/mol. The presence of multiple functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H19N3O4S |
| Molecular Weight | 337.4 g/mol |
| CAS Number | 1105234-74-9 |
Research indicates that compounds within the benzenesulfonamide class, particularly those containing pyridazine derivatives, exhibit significant biological activities by interacting with various enzymes involved in inflammatory processes. Key mechanisms include:
- Inhibition of Enzymes : The compound has been shown to inhibit several key enzymes:
- Carbonic Anhydrase (CA) : Involved in the regulation of pH and fluid balance.
- Cyclooxygenase-2 (COX-2) : Plays a critical role in the inflammatory response.
- 5-Lipoxygenase (5-LOX) : Involved in the production of leukotrienes, which are mediators of inflammation.
Biological Activity Studies
Recent studies have highlighted the potential of this compound as a multi-target anti-inflammatory agent. Here are some key findings:
- A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry indicated that derivatives similar to this compound demonstrated inhibitory activity against CA, COX-2, and 5-LOX enzymes .
- Another investigation focused on pyridazine-based sulfonamides showed promising results in inhibiting these enzymes, suggesting that modifications to the chemical structure could enhance potency and selectivity .
Case Study: In Vivo Efficacy
In vivo studies have evaluated the anti-inflammatory effects of related compounds in animal models. For example, pyridazine sulfonamides were tested for their ability to reduce inflammation in models of arthritis and other inflammatory conditions. The results demonstrated significant reductions in inflammatory markers, supporting their therapeutic potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-methyl-N-(3-pyridazin-1(2H)-yl)benzenesulfonamide | Similar sulfonamide structure | Lacks additional methyl groups on the benzene ring |
| N-(4-fluorophenyl)-N'-(pyridazin-3-yl)urea | Contains urea instead of sulfonamide | Different functional group leading to varied biological activity |
| 2-methyl-N-(5-pyridin-2-yl)-benzenesulfonamide | Contains pyridine instead of pyridazine | Variations in nitrogen heterocycles influence reactivity and activity |
The presence of multiple methyl groups and specific functional groups enhances the compound's interaction with target enzymes, potentially increasing its efficacy compared to other related compounds .
属性
IUPAC Name |
4-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-12-5-7-13(8-6-12)21(19,20)16-10-3-11-17-14(18)4-2-9-15-17/h2,4-9,16H,3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBMPLSXOUGPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














